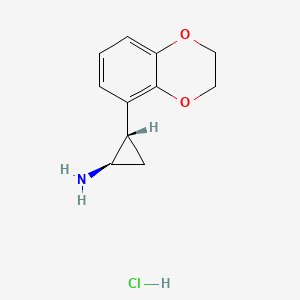

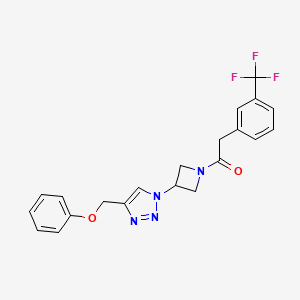

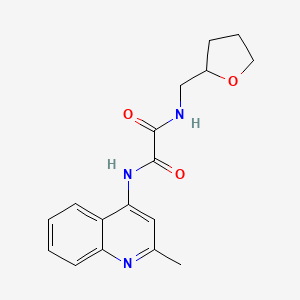

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea, also known as MPPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Aplicaciones Científicas De Investigación

- Compound H10 stood out, showing excellent activity against EGFR kinase and positive biological activity against PI3K kinase .

- However, their clinical efficacy is limited due to poor kinase selectivity between the EGFR T790M mutant and the wild type .

- PI3K is involved in cell survival, growth, and metabolism, making it an attractive target for cancer therapy .

Antitumor Activity

EGFR Inhibition

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Structure-Activity Relationship (SAR)

Combination Therapy

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) .

Mode of Action

The compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea acts as an inhibitor of the PHD2 enzyme . It binds to the active-site metal in a bidentate manner through its pyrazolone and pyrimidine nitrogens, with the triazole π-π-stacking with Tyr303 in the 2OG binding pocket . This binding inhibits the catalytic activity of the enzyme, thereby preventing the degradation of HIF .

Biochemical Pathways

By inhibiting the PHD2 enzyme, 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by PHD2, which targets it for degradation. When phd2 is inhibited by the compound, hif is stabilized and accumulates in the cell . This leads to the transcription of HIF target genes, which are involved in various processes such as angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

The compound’s interaction with its target suggests that it is able to penetrate cells and reach the intracellular enzyme phd2

Result of Action

The result of the action of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the stabilization of HIF and the subsequent transcription of HIF target genes . This can lead to increased production of red blood cells (erythropoiesis), formation of new blood vessels (angiogenesis), and changes in cellular metabolism .

Propiedades

IUPAC Name |

1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h1-5,12-13H,6-11H2,(H2,18,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYHVEJXMRKCFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)

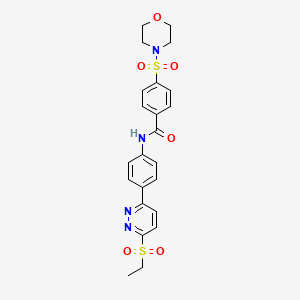

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)

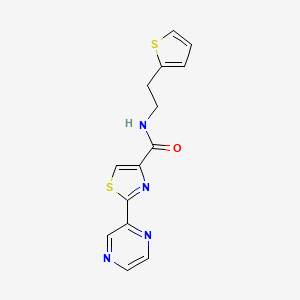

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)

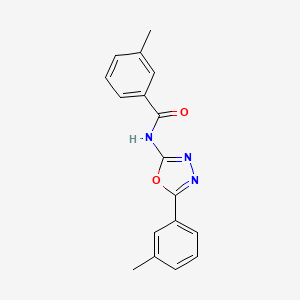

![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)